molecular formula C20H14 B165201 1,1'-Binaphthalene CAS No. 604-53-5

1,1'-Binaphthalene

Cat. No.: B165201
CAS No.: 604-53-5
M. Wt: 254.3 g/mol
InChI Key: ZDZHCHYQNPQSGG-UHFFFAOYSA-N
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Description

1,1’-Binaphthalene, also known as 1,1’-Binaphthyl or α,α’-Dinaphthylene, is an organic compound with the molecular formula C20H14. It consists of two naphthalene units connected at the 1-position of each naphthalene ring. This compound is known for its unique structural properties and has been widely studied for its applications in various fields of chemistry and material science .

Mechanism of Action

Target of Action

It’s known that the compound is used in the synthesis of various complex structures, indicating its potential role in chemical reactions .

Mode of Action

1,1’-Binaphthalene interacts with its targets through chemical reactions. For instance, an oxidative skeletal rearrangement of 1,1’-Binaphthalene-2,2’-diamines (BINAMs) involves the cleavage of a strong C–C single bond of the binaphthalene unit and the nitrogen migration . This unprecedented rearrangement enables access to a series of U-shaped azaacenes .

Biochemical Pathways

The compound’s ability to undergo oxidative skeletal rearrangement suggests it may influence pathways involving oxidation reactions .

Pharmacokinetics

Its molecular weight of 2543252 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of 1,1’-Binaphthalene’s action are largely dependent on its application. In chemical synthesis, it can facilitate the production of complex structures through its unique reactivity .

Action Environment

The action, efficacy, and stability of 1,1’-Binaphthalene can be influenced by various environmental factors. For instance, the oxidative skeletal rearrangement of 1,1’-Binaphthalene-2,2’-diamines (BINAMs) is facilitated by an iodine-containing oxidant . This suggests that the presence of certain chemicals in the environment can impact the compound’s reactivity.

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye when handling 1,1’-Binaphthalene . It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Future research on 1,1’-Binaphthalene could focus on improving its optical stability. One suggested method is the substitution of large bulky groups in the 2,2’ positions . Another direction could be the development of green synthesis methods, such as the electrochemical synthesis of BINAM derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Binaphthalene can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of 1,1’-Binaphthalene typically involves large-scale oxidative coupling processes, which are optimized for high yield and purity. The use of transition metal catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

1,1’-Binaphthalene undergoes various chemical reactions, including:

Major Products Formed:

    Binaphthyl Diols: Formed through oxidation reactions.

    Dihydro Binaphthyls: Formed through reduction reactions.

    Substituted Binaphthyls: Formed through electrophilic substitution reactions.

Comparison with Similar Compounds

1,1’-Binaphthalene is unique compared to other similar compounds due to its specific structural arrangement and chiral properties. Similar compounds include:

The uniqueness of 1,1’-Binaphthalene lies in its ability to form highly stable and selective chiral environments, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-naphthalen-1-ylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H14/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZHCHYQNPQSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870671
Record name (±)-1,1′-Binaphthyl
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Molecular Weight

254.3 g/mol
Source PubChem
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CAS No.

604-53-5, 11068-27-2
Record name 1,1′-Binaphthyl
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Record name 1,1'-Binaphthyl
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Record name 1,1'-Binaphthalene
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Record name 1,1'-Binaphthalene
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Record name (±)-1,1′-Binaphthyl
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Synthesis routes and methods I

Procedure details

4.28 g (20 mmol) of sodium 1-naphthalenesulfinate, 4.14 g (20 mmol) of 1-bromonaphthalene, 0.0225 g (0.1 mmol) of palladium acetate, 0.0478 g (0.12 mmol) of 1,2-bis(diphenylphosphino)ethane, 6.73 g (120 mmol) of calcium oxide and 60 ml of N-methyl-2-pyrrolidone were placed in a 100 ml round bottom flask and reacted at 150° C. in a nitrogen gas stream for 8 hours. After the completion of the reaction, the reaction mixture was analyzed by means of high performance liquid chromatography. The analysis showed that 12.8 mmol (yield 64%) of 1,1'-binaphthyl was formed in the reaction mixture solution.
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
6.73 g
Type
reactant
Reaction Step One
Quantity
0.0225 g
Type
catalyst
Reaction Step One
Quantity
0.0478 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
64%

Synthesis routes and methods II

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ICy
Quantity
0.1 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,1'-binaphthalene?

A1: The molecular formula of this compound is C20H14, and its molecular weight is 254.32 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A2: Various spectroscopic techniques are used to characterize this compound derivatives, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is particularly useful for determining the structure and stereochemistry of these compounds. [, , , , , , , , , ]
  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is crucial for studying the chiroptical properties of enantiopure this compound derivatives. [, , , , , , , ]
  • UV-Vis Spectroscopy: UV-Vis spectroscopy is helpful in analyzing the electronic structure and transitions of this compound derivatives, especially those with chromophoric substituents. [, , , , , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy provides insights into the vibrational modes and functional groups present in this compound derivatives. [, ]

Q3: How does the structure of this compound affect its stability and applications?

A3: The rigid, chiral structure of this compound is crucial for its applications. Its derivatives exhibit atropisomerism, meaning restricted rotation around the central C-C bond connecting the two naphthalene rings. This restricted rotation leads to stable enantiomers with distinct properties. [, , , , , , , ]

Q4: What are some material applications of this compound derivatives?

A4: Due to their unique structural and electronic properties, this compound derivatives find applications in:

  • Chiral Ligands: They serve as versatile chiral ligands in asymmetric catalysis. [, , , , , , , , , ]
  • Liquid Crystals: Some derivatives exhibit liquid crystalline properties, making them useful in display technologies. [, ]
  • Fluorescent Sensors: Derivatives with fluorescent properties can be utilized as sensors for various analytes, including metal ions and chiral molecules. [, ]

Q5: How do this compound derivatives function as chiral catalysts?

A5: this compound derivatives, especially those containing phosphorous, nitrogen, or oxygen donor atoms, act as chiral ligands in transition metal complexes. These complexes catalyze various asymmetric reactions with high enantioselectivity. [, , , , , , , , , ]

Q6: What types of reactions are effectively catalyzed by this compound-derived catalysts?

A6: These catalysts are highly effective in:

  • Asymmetric Hydrogenation: They facilitate the enantioselective addition of hydrogen to prochiral substrates. []
  • Allylic Alkylation: They promote the enantioselective substitution at allylic positions. [, , ]
  • Oxidative Coupling: They enable the enantioselective formation of C-C bonds via oxidative coupling reactions. []

Q7: How is computational chemistry utilized to study this compound systems?

A7: Computational methods, including Density Functional Theory (DFT) calculations, help understand:

  • Racemization Barriers: DFT calculations provide insights into the energy barriers associated with the interconversion of this compound enantiomers. []
  • Solvent Effects: Calculations can model the influence of different solvents on the vibrational and electronic properties of this compound derivatives, as seen in studies on vibrational circular dichroism (VCD) spectra. [, , ]
  • Chiral Recognition: Computational models contribute to understanding the interactions responsible for enantioselective recognition in catalytic and sensing applications. [, ]
  • Adsorption Energy and Kinetics: DFT calculations help predict the adsorption energy and kinetics of this compound derivatives on metal surfaces, providing insights into their potential as catalysts. []

Q8: How do structural modifications on the this compound scaffold impact its catalytic activity and selectivity?

A8: Modifying substituents on the this compound core significantly influences its catalytic properties.

  • Steric Effects: Bulky substituents near the catalytic site can enhance enantioselectivity by creating a more defined chiral environment. [, , , ]
  • Electronic Effects: Electron-donating or -withdrawing groups can fine-tune the electronic properties of the metal center in catalytic complexes, affecting both activity and selectivity. [, , , ]
  • Spacer Length and Rigidity: The nature of the spacer between the this compound core and the coordinating atoms influences the ligand's flexibility and bite angle, impacting catalytic performance. [, , , , ]

Q9: What are the stability concerns related to this compound derivatives, and how are they addressed?

A9: While this compound itself is relatively stable, its derivatives can be susceptible to racemization under certain conditions, such as high temperatures or strong acids/bases. [, , ]

Q10: Are there formulation strategies to improve the stability of this compound-based catalysts?

A10: Stabilizing these catalysts involves:

  • Immobilization on Solid Supports: Anchoring the catalyst onto solid supports like silica gel can enhance stability and enable catalyst recycling. []
  • Protecting Groups: Using appropriate protecting groups on sensitive functional groups can prevent unwanted side reactions and improve stability. [, ]

Q11: What are some examples of analytical methods used to study this compound and its derivatives?

A11: In addition to the spectroscopic techniques mentioned earlier, analytical methods like High-Performance Liquid Chromatography (HPLC) with chiral stationary phases are crucial for separating and quantifying enantiomers of this compound derivatives. [] Electrospray Ionization Mass Spectrometry (ESI-MS) is also valuable for studying the metal-binding properties of this compound-based ligands. []

Q12: Are there any environmental concerns associated with this compound and its derivatives?

A12: While specific ecotoxicological data for this compound is limited, responsible waste management and recycling strategies are essential to minimize potential environmental impacts. []

Q13: What is the historical significance of this compound in chemistry?

A13: The discovery and development of this compound-based chiral ligands, such as BINAP, marked a significant milestone in asymmetric catalysis, opening up new avenues for synthesizing enantiomerically pure compounds. [, ]

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